Glyceryl 2-isostearate Glyceryl 2-isostearate
Brand Name: Vulcanchem
CAS No.: 57361-83-8
VCID: VC18412517
InChI: InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3
SMILES:
Molecular Formula: C21H42O4
Molecular Weight: 358.6 g/mol

Glyceryl 2-isostearate

CAS No.: 57361-83-8

Cat. No.: VC18412517

Molecular Formula: C21H42O4

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl 2-isostearate - 57361-83-8

Specification

CAS No. 57361-83-8
Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
IUPAC Name 1,3-dihydroxypropan-2-yl 16-methylheptadecanoate
Standard InChI InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3
Standard InChI Key MQXVQTFGCRTCRG-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO

Introduction

Chemical Identity and Structural Characteristics

Glyceryl 2-isostearate (CAS No. 57361-83-8) is chemically defined as 1,3-dihydroxy-2-propanyl 16-methylheptadecanoate, with the molecular formula C21H42O4\text{C}_{21}\text{H}_{42}\text{O}_4 and an average molecular mass of 358.56 g/mol . Its structure consists of a glycerol backbone esterified at the secondary hydroxyl group (C2 position) with isostearic acid, a branched-chain fatty acid characterized by a 16-methylheptadecanoic acid configuration . This branching confers unique physicochemical properties, including lower melting points compared to linear stearate analogs, enhancing its compatibility with liquid formulations .

The compound’s amphiphilic nature arises from the hydrophilic glycerol moiety and the lipophilic isostearic acid chain, enabling it to act as a low-HLB (Hydrophilic-Lipophilic Balance) emulsifier . This balance facilitates the formation of water-in-oil (W/O) emulsions, making it particularly effective in anhydrous or oil-rich systems .

Synthesis and Industrial Production

Glyceryl 2-isostearate is synthesized via esterification of glycerol with isostearic acid under controlled catalytic conditions. Industrial processes typically employ enzymatic or acid-catalyzed methods to achieve selective esterification at the C2 position, minimizing byproducts such as di- or triesters . Recent advancements in green chemistry have prioritized enzymatic routes using lipases, which offer higher regioselectivity and reduced energy consumption compared to traditional sulfuric acid catalysis .

Raw material sourcing varies, with isostearic acid often derived from vegetable oils (e.g., rapeseed or sunflower oil) through fractionation and isomerization processes . The final product is purified via molecular distillation to achieve >95% monoester content, meeting cosmetic-grade specifications .

Functional Properties in Cosmetic Formulations

Emolliency and Skin Conditioning

Glyceryl 2-isostearate acts as a highly substantive emollient, forming an occlusive film on the skin that reduces transepidermal water loss (TEWL) by up to 30% in vivo . Its branched structure ensures rapid spreading and non-greasy sensory attributes, making it ideal for lightweight lotions and serums .

Emulsification and Stabilization

With an HLB value of approximately 4–6, glyceryl 2-isostearate excels in stabilizing W/O emulsions. In comparative studies, formulations containing 1–2% glyceryl 2-isostearate demonstrated 12-month stability under accelerated aging conditions (40°C, 75% RH), outperforming glyceryl stearate analogs .

Pigment Dispersion

The compound’s branched alkyl chain enhances pigment wetting in decorative cosmetics, reducing agglomeration in foundations and eyeshadows. Particle size analyses show a 15–20% decrease in pigment cluster size when glyceryl 2-isostearate is used at 0.5–1.5% concentrations .

Applications in Personal Care Products

Skincare

  • Moisturizers: Incorporated at 0.5–5% to improve hydration and texture .

  • Anti-Perspirants (AP/Deo): Enhances film-forming capacity, reducing white residue .

Haircare

  • Conditioning Creams: Reduces frizz by 40% in leave-on treatments at 2–3% concentrations .

Color Cosmetics

  • Lipsticks: Improves pigment dispersion and glide, used at 1–3% .

Table 1: Typical Use Concentrations of Glyceryl 2-Isostearate

Product CategoryConcentration Range (%)Function
Moisturizers0.5–5.0Emollient, Stabilizer
Liquid Cleansers1.0–3.0Emulsifier, Spread Aid
Foundations0.5–1.5Pigment Dispersant
Leave-On Hair Treatments2.0–3.0Conditioning Agent

Future Directions and Innovations

Ongoing research explores glyceryl 2-isostearate’s potential in nanocarrier systems for transdermal drug delivery. Preliminary studies show 30% enhanced curcumin penetration in vitro when encapsulated in glyceryl 2-isostearate-based nanoemulsions . Additionally, its compatibility with bio-based solvents aligns with industry trends toward sustainable formulations.

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